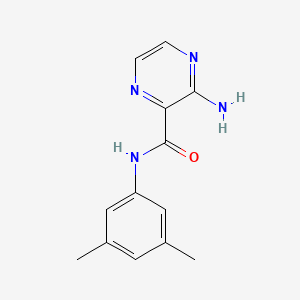
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the pyrazine family of compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the expression of genes involved in cell proliferation and angiogenesis. Additionally, this compound has been found to induce the production of reactive oxygen species, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound is its low solubility, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of the compound in more detail, to better understand how it works at the molecular level. Additionally, future research could focus on improving the synthesis method of the compound, to increase its yield and purity. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, to ensure that it can be used safely in humans.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. The mechanism of action of the compound is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. Future research could focus on improving the synthesis method of the compound, investigating its safety and toxicity, and studying its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide can be achieved using various methods, including the reaction of pyrazine-2-carboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent. Another method involves the reaction of 3,5-dimethylaniline with pyrazine-2-carboxylic acid chloride in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
3-amino-N-(3,5-dimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-5-9(2)7-10(6-8)17-13(18)11-12(14)16-4-3-15-11/h3-7H,1-2H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKHMOUXHATGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
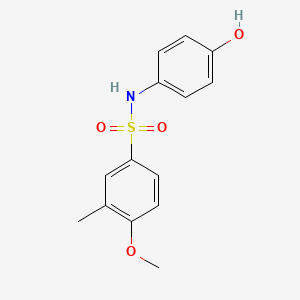
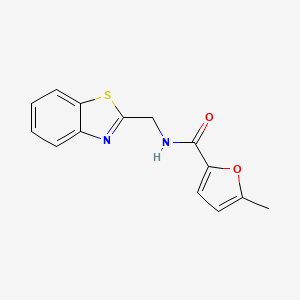
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
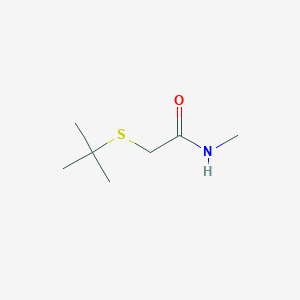
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)



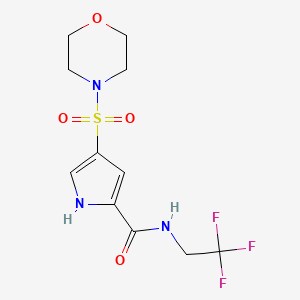
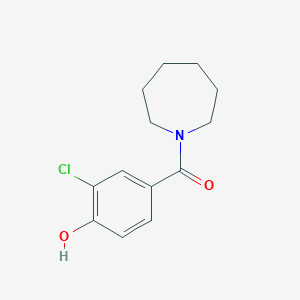

![N-[2-(tert-butylamino)-2-oxoethyl]-2-(2,4-dichlorophenoxy)-N-methylpropanamide](/img/structure/B7465964.png)